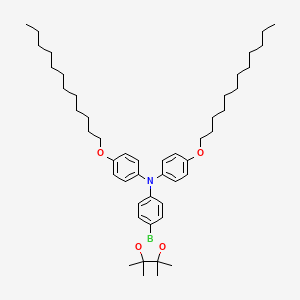
4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a combination of dodecyloxy groups and a boron-containing dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves multiple steps:
Formation of the Dodecyloxy Groups: The initial step involves the alkylation of phenol with dodecyl bromide in the presence of a base such as potassium carbonate to form dodecyloxybenzene.
Introduction of the Aniline Group: The dodecyloxybenzene is then nitrated to form dodecyloxy nitrobenzene, which is subsequently reduced to dodecyloxy aniline.
Coupling with Boronic Acid Derivative: The final step involves the coupling of dodecyloxy aniline with a boronic acid derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates), converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of dodecyloxybenzaldehyde or dodecyloxybenzoic acid.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
Chemistry
In chemistry, 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is used as a building block in organic synthesis. Its boronic acid moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
While specific biological applications of this compound are not well-documented, boronic acid derivatives are known to have potential in medicinal chemistry, particularly as enzyme inhibitors. The dodecyloxy groups may enhance the compound’s lipophilicity, potentially aiding in membrane permeability.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用机制
The mechanism of action for this compound would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but lacks the dodecyloxy groups.
4-(Dodecyloxy)aniline: Contains the dodecyloxy groups but lacks the boronic acid moiety.
Phenylboronic Acid: Contains the boronic acid moiety but lacks the dodecyloxy and aniline groups.
属性
分子式 |
C48H74BNO4 |
|---|---|
分子量 |
739.9 g/mol |
IUPAC 名称 |
N,N-bis(4-dodecoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C48H74BNO4/c1-7-9-11-13-15-17-19-21-23-25-39-51-45-35-31-43(32-36-45)50(42-29-27-41(28-30-42)49-53-47(3,4)48(5,6)54-49)44-33-37-46(38-34-44)52-40-26-24-22-20-18-16-14-12-10-8-2/h27-38H,7-26,39-40H2,1-6H3 |
InChI 键 |
NCBJBXQCMITTCG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)
![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
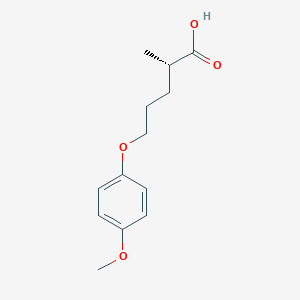
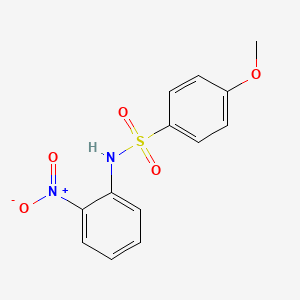
![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)

![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13361128.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
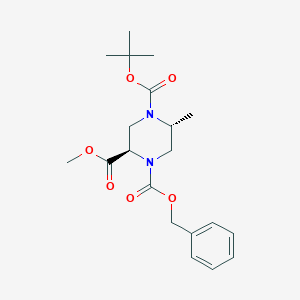
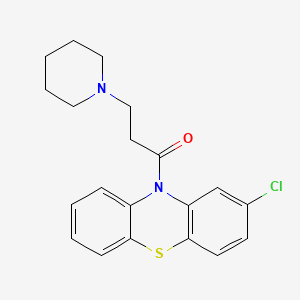
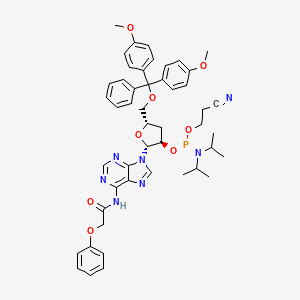
![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)
